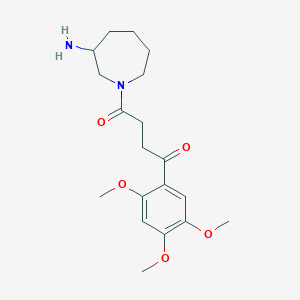
4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride, also known as TMA-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist who is known for his work on psychoactive drugs. TMA-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride is not well-understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is the target of many psychoactive drugs. 4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride has also been shown to have affinity for other serotonin receptors, as well as for dopamine receptors.
Biochemical and Physiological Effects:
4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. 4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride has also been shown to increase heart rate and blood pressure, as well as to cause pupil dilation and muscle tension.
Advantages and Limitations for Lab Experiments
4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride has several advantages for use in lab experiments. It is a potent agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also several limitations to the use of 4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride in lab experiments. It has been shown to have psychoactive effects, which may complicate the interpretation of results. Additionally, 4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride has not been extensively studied in humans, so its safety profile is not well-understood.
Future Directions
There are several future directions for research on 4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride. One potential area of study is the role of 4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride in the regulation of mood and cognition. It has been shown to have affinity for several serotonin receptors, which are involved in these processes. Another potential area of study is the safety profile of 4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride. While it has been shown to be relatively safe in animal studies, its effects in humans are not well-understood. Finally, researchers may also investigate the potential therapeutic uses of 4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride, particularly in the treatment of mood disorders.
Synthesis Methods
The synthesis of 4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride involves the reaction of 2,4,5-trimethoxyphenylacetone with ammonia and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to form 4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride hydrochloride. The synthesis method has been well-documented in scientific literature and has been used by researchers to produce 4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride for their experiments.
Scientific Research Applications
4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to be a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 4-(3-amino-1-azepanyl)-4-oxo-1-(2,4,5-trimethoxyphenyl)-1-butanone hydrochloride has also been shown to have affinity for other serotonin receptors, as well as for dopamine receptors.
properties
IUPAC Name |
1-(3-aminoazepan-1-yl)-4-(2,4,5-trimethoxyphenyl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-24-16-11-18(26-3)17(25-2)10-14(16)15(22)7-8-19(23)21-9-5-4-6-13(20)12-21/h10-11,13H,4-9,12,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHBPCLMMWIPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCC(=O)N2CCCCC(C2)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminoazepan-1-yl)-4-oxo-1-(2,4,5-trimethoxyphenyl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5527004.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5527005.png)
![5-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5527019.png)

![5-(2-furyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5527033.png)
![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)
![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

phosphinic acid](/img/structure/B5527072.png)
![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)
![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)

![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)